Dblca

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

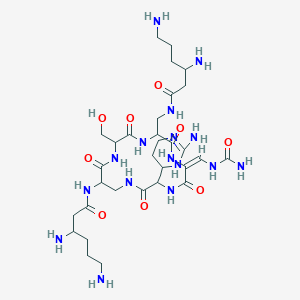

CAS No. |

74240-43-0 |

|---|---|

Molecular Formula |

C31H56N16O9 |

Molecular Weight |

796.9 g/mol |

IUPAC Name |

3,6-diamino-N-[[(8E)-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-15-(3,6-diaminohexanoylamino)-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |

InChI |

InChI=1S/C31H56N16O9/c32-6-1-3-15(34)9-22(49)39-11-19-26(52)43-20(13-41-31(37)56)27(53)47-24(17-5-8-38-30(36)46-17)29(55)40-12-18(25(51)45-21(14-48)28(54)44-19)42-23(50)10-16(35)4-2-7-33/h13,15-19,21,24,48H,1-12,14,32-35H2,(H,39,49)(H,40,55)(H,42,50)(H,43,52)(H,44,54)(H,45,51)(H,47,53)(H3,36,38,46)(H3,37,41,56)/b20-13+ |

InChI Key |

NNHAOUAWUNAJJO-DEDYPNTBSA-N |

Isomeric SMILES |

C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)N/C(=C/NC(=O)N)/C(=O)N2)CNC(=O)CC(CCCN)N)CO)NC(=O)CC(CCCN)N)N |

Canonical SMILES |

C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)NC(=O)CC(CCCN)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Function of BDCA2 on Plasmacytoid Dendritic Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blood Dendritic Cell Antigen 2 (BDCA2), also known as CD303 or CLEC4C, is a type II C-type lectin receptor exclusively expressed on the surface of human plasmacytoid dendritic cells (pDCs).[1] These specialized immune cells are pivotal in antiviral immunity through their capacity to produce vast amounts of type I interferons (IFN-I). However, the dysregulation of pDC activity and excessive IFN-I production are implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE) and psoriasis.[2][3] BDCA2 functions as a critical negative regulator of pDC activation, and its engagement potently inhibits the production of IFN-I and other pro-inflammatory cytokines.[1][2] This unique characteristic positions BDCA2 as a promising therapeutic target for modulating pDC function in autoimmune and inflammatory disorders.[1][3]

This technical guide provides a comprehensive overview of the function of BDCA2 on pDCs, detailing its signaling pathway, the consequences of its engagement, and its role in antigen presentation. It further presents a compilation of quantitative data from functional assays and detailed protocols for key experiments relevant to the study of BDCA2.

BDCA2 Signaling Pathway

BDCA2 itself possesses a short cytoplasmic tail lacking any known signaling motifs.[4] Instead, it forms a complex with the transmembrane adapter protein FcεRIγ, which contains an immunoreceptor tyrosine-based activation motif (ITAM).[5][6] Cross-linking of BDCA2, typically with an antibody, initiates a signaling cascade that shares striking similarities with the B-cell receptor (BCR) signaling pathway.[4][5][6]

The key steps in the BDCA2 signaling pathway are as follows:

-

Ligation and Cross-linking: The pathway is initiated by the binding of a ligand, such as an anti-BDCA2 antibody, leading to the cross-linking of BDCA2 receptors on the pDC surface.[4]

-

Syk Recruitment and Activation: This cross-linking event leads to the phosphorylation of the ITAM motifs on FcεRIγ, creating docking sites for the spleen tyrosine kinase (Syk).[2][4] Syk is recruited to the receptor complex and becomes activated.

-

Downstream Signaling Cascade: Activated Syk then phosphorylates and activates downstream signaling molecules, including Bruton's tyrosine kinase (BTK) and phospholipase C gamma 2 (PLCγ2).[4]

-

Calcium Mobilization: The activation of PLCγ2 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, resulting in a transient increase in cytosolic calcium concentration.[7][8]

This signaling cascade ultimately leads to the potent inhibition of TLR7 and TLR9-mediated IFN-I production.[2][4]

Core Functions of BDCA2

Inhibition of Type I Interferon Production

The most prominent function of BDCA2 is the potent suppression of IFN-I production by pDCs.[1][2] Ligation of BDCA2 with antibodies has been shown to inhibit IFN-α and IFN-β secretion induced by various Toll-like receptor (TLR) ligands, including TLR7 agonists (like R848) and TLR9 agonists (like CpG-A).[2][4][9] This inhibition is a direct consequence of the intracellular signaling cascade initiated by BDCA2 cross-linking. The inhibitory effect is rapid and sustained, making BDCA2 an attractive target for therapeutic intervention in diseases characterized by an IFN-I signature, such as SLE.[4]

Internalization and Antigen Presentation

Upon ligation with antibodies, BDCA2 is rapidly internalized via clathrin-mediated endocytosis.[4] The internalized BDCA2-antibody complex is then trafficked to endolysosomal compartments. This process is not only linked to the inhibition of IFN-I production but also plays a role in antigen presentation.[7][10] Antigens targeted to pDCs via BDCA2 can be processed and presented to T cells, suggesting a role for BDCA2 in shaping adaptive immune responses.[7][10] However, the nature of the subsequent T cell response (immunogenic versus tolerogenic) may depend on the context of pDC activation.[11]

Quantitative Data on BDCA2 Function

The following tables summarize key quantitative data related to the function of BDCA2 on pDCs, compiled from various studies.

Table 1: Inhibition of IFN-α Production by Anti-BDCA2 Antibodies

| Antibody Clone | Stimulus | Cell Type | IC50 | Reference |

| 24F4A | CpG-A | Human Whole Blood | 0.06 µg/ml | [4] |

| 24F4A | CpG-A | Human PBMC | ~0.06 µg/ml | [4] |

| AC144 | CpG-A | Purified Human pDCs | <100 ng/ml for 50% inhibition | [8] |

Table 2: BDCA2 Internalization

| Antibody Clone | Cell Type | EC50 for Internalization | Time for Significant Internalization | Reference |

| 24F4A | Human pDCs in Whole Blood | 0.017 µg/ml | 1 hour (at 10 µg/ml) | [4] |

Table 3: Binding Affinity of Ligands to BDCA2

| Ligand | Association Constant (Ka) | Reference |

| IgA | Higher than IgG | [5] |

| IgM | Higher than IgG | [5] |

| Heparin | Binds to BDCA2 | [12] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the study of BDCA2 function. The following sections provide standardized protocols based on published literature.

Protocol 1: Isolation of Human Plasmacytoid Dendritic Cells from Peripheral Blood

This protocol describes the isolation of untouched pDCs from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

pDC Isolation Kit (e.g., from Miltenyi Biotec or STEMCELL Technologies)

-

MACS columns and magnet

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

Procedure:

-

Isolate PBMCs from fresh human blood by density gradient centrifugation using Ficoll-Paque PLUS.

-

Wash the isolated PBMCs twice with PBS.

-

Resuspend the PBMCs in MACS buffer at the concentration recommended by the pDC isolation kit manufacturer.

-

Add the biotin-antibody cocktail (containing antibodies against non-pDC lineage markers) to the cell suspension and incubate on ice for the recommended time.

-

Wash the cells to remove unbound antibodies.

-

Add anti-biotin magnetic beads and incubate on ice.

-

Apply the cell suspension to a MACS column placed in a magnetic field.

-

Collect the flow-through containing the enriched, untouched pDCs.

-

Assess the purity of the isolated pDCs by flow cytometry using antibodies against pDC markers such as CD123 and BDCA2 (CD303).

Protocol 2: In Vitro Stimulation of pDCs and Measurement of IFN-α Production

This protocol outlines the procedure for stimulating isolated pDCs with a TLR9 agonist and measuring the resulting IFN-α production, as well as its inhibition by an anti-BDCA2 antibody.

Materials:

-

Purified human pDCs

-

Complete RPMI 1640 medium

-

CpG-A (TLR9 agonist)

-

Anti-BDCA2 antibody (e.g., clone AC144 or 24F4A)

-

Isotype control antibody

-

Human IFN-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed purified pDCs in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in complete RPMI medium.

-

Add the anti-BDCA2 antibody or isotype control at various concentrations to the respective wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

Add CpG-A to the wells at a final concentration of 1 µM.

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and collect the supernatants.

-

Measure the concentration of IFN-α in the supernatants using a human IFN-α ELISA kit according to the manufacturer's instructions.

Protocol 3: Flow Cytometry Analysis of BDCA2 Internalization

This protocol details the method to assess the internalization of BDCA2 on pDCs following antibody treatment.

Materials:

-

Human whole blood or isolated PBMCs

-

Anti-BDCA2 antibody (e.g., 24F4A)

-

Fluorochrome-conjugated antibodies for pDC identification (e.g., anti-CD123, anti-HLA-DR)

-

A second, non-competing fluorochrome-conjugated anti-BDCA2 antibody (recognizing a different epitope)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fixation/permeabilization buffer (optional, for intracellular staining)

-

Flow cytometer

Procedure:

-

Incubate human whole blood or PBMCs with the primary anti-BDCA2 antibody at various concentrations and for different time points at 37°C to allow for internalization.

-

After incubation, wash the cells with cold FACS buffer.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies to identify pDCs (e.g., anti-CD123, anti-HLA-DR, and lineage markers to exclude other cell types).

-

To detect the remaining surface BDCA2, stain with the non-competing fluorochrome-conjugated anti-BDCA2 antibody.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Gate on the pDC population and analyze the mean fluorescence intensity (MFI) of the second anti-BDCA2 antibody to quantify the level of surface BDCA2. A decrease in MFI compared to the untreated control indicates internalization.

Protocol 4: Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in pDCs upon BDCA2 cross-linking.

Materials:

-

Purified human pDCs

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Anti-BDCA2 antibody

-

Cross-linking secondary antibody (e.g., goat anti-mouse IgG)

-

Flow cytometer or fluorescence plate reader capable of kinetic measurements

Procedure:

-

Load purified pDCs with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS, often in the presence of Pluronic F-127 to aid in dye solubilization, according to the dye manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Resuspend the cells in HBSS.

-

Acquire a baseline fluorescence reading on a flow cytometer or fluorescence plate reader.

-

Add the primary anti-BDCA2 antibody and incubate for a short period.

-

Add the cross-linking secondary antibody to initiate BDCA2 cross-linking.

-

Immediately record the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

Conclusion

BDCA2 is a key immunomodulatory receptor on plasmacytoid dendritic cells that plays a critical role in regulating innate immunity. Its ability to potently inhibit type I interferon production upon engagement makes it a highly attractive therapeutic target for a range of autoimmune diseases. The BCR-like signaling pathway initiated by BDCA2 cross-linking provides a clear mechanism for its inhibitory function. Furthermore, its role in antigen internalization and presentation highlights its multifaceted involvement in the immune response. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers, scientists, and drug development professionals working to further elucidate the function of BDCA2 and harness its therapeutic potential.

References

- 1. A Comprehensive Evaluation of Human Plasmacytoid Dendritic Cells Using Small Volumes of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti‐BDCA2 monoclonal antibody inhibits plasmacytoid dendritic cell activation through Fc‐dependent and Fc‐independent mechanisms | EMBO Molecular Medicine [link.springer.com]

- 3. data.epo.org [data.epo.org]

- 4. stemcell.com [stemcell.com]

- 5. Identification of serum glycoprotein ligands for the immunomodulatory receptor blood dendritic cell antigen 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting antigens through blood dendritic cell antigen 2 (BDCA2) on plasmacytoid dendritic cells promotes immunologic tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. BDCA-2, a Novel Plasmacytoid Dendritic Cell–specific Type II C-type Lectin, Mediates Antigen Capture and Is a Potent Inhibitor of Interferon α/β Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-BDCA2 monoclonal antibody inhibits plasmacytoid dendritic cell activation through Fc-dependent and Fc-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. cdn.stemcell.com [cdn.stemcell.com]

- 12. Phenotypic and functional study of human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

The BDCA2 Signaling Pathway: A Key Regulator of Plasmacytoid Dendritic Cells in Autoimmune Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Plasmacytoid dendritic cells (pDCs) are a specialized subset of immune cells that serve as sentinels of the innate immune system.[1] They are characterized by their unique ability to produce massive amounts of type I interferons (IFN-I) in response to viral and bacterial nucleic acids, which are detected by endosomal Toll-like receptors (TLR), primarily TLR7 and TLR9.[2] While this response is critical for antiviral defense, aberrant activation of pDCs and the resulting "IFN signature" are strongly implicated in the pathogenesis of numerous autoimmune diseases, including Systemic Lupus Erythematosus (SLE), psoriasis, and Systemic Sclerosis (SSc).[3][4][5]

Blood Dendritic Cell Antigen 2 (BDCA2, also known as CD303 or CLEC4C) is a C-type lectin receptor expressed exclusively on the surface of human pDCs.[2][6] This specificity makes it an attractive therapeutic target. Ligation of BDCA2 does not activate pDCs; instead, it initiates a potent inhibitory signal that suppresses TLR-mediated IFN-I production.[1][2] This guide provides a detailed examination of the BDCA2 signaling pathway, its role in autoimmune disease, and the key experimental protocols used in its study.

The BDCA2 Signaling Complex and Pathway

BDCA2 is a type II transmembrane protein with a short cytoplasmic tail that lacks any known signaling motifs.[2][7] To transduce intracellular signals, BDCA2 forms a complex with the transmembrane adapter protein FcεRIγ, which contains an immunoreceptor tyrosine-based activation motif (ITAM).[1][2][8]

Upon cross-linking by a ligand or antibody, the BDCA2/FcεRIγ complex initiates a signaling cascade analogous to that of the B cell receptor (BCR), which is distinct from the T cell receptor (TCR) pathway.[1][8]

The key steps are as follows:

-

Receptor Ligation: Binding of a ligand (e.g., an anti-BDCA2 antibody) cross-links the BDCA2/FcεRIγ complexes on the pDC surface.

-

ITAM Phosphorylation: Src family kinases phosphorylate the tyrosine residues within the ITAM of FcεRIγ.

-

Syk Recruitment and Activation: The spleen tyrosine kinase (Syk) is recruited to the dually phosphorylated ITAM and is subsequently activated.[2][9]

-

Downstream Cascade: Activated Syk phosphorylates and activates downstream signaling molecules, including Bruton's tyrosine kinase (BTK) and Phospholipase Cγ2 (PLCγ2).[2][10]

-

Calcium Mobilization: Activation of PLCγ2 leads to an influx of intracellular calcium.[2][11]

-

Inhibition of TLR Signaling: This signaling cascade ultimately interferes with the TLR7 and TLR9 signaling pathways, potently inhibiting the production and secretion of IFN-I and other pro-inflammatory cytokines and chemokines.[1][2][12]

Role of the BDCA2 Pathway in Autoimmune Diseases

The dysregulation of pDC function is a common thread in several autoimmune disorders. Targeting BDCA2 offers a cell-specific approach to quell the inflammatory cascade at its source.

Systemic Lupus Erythematosus (SLE)

SLE is the archetypal IFN-I-driven autoimmune disease.[3] pDCs are activated by immune complexes containing self-DNA or self-RNA, leading to massive IFN-I production that drives autoantibody production, inflammation, and organ damage.[2]

-

Therapeutic Rationale: Inhibiting pDC IFN-I production by targeting BDCA2 is a primary therapeutic strategy.[13][14]

-

Clinical Evidence: The anti-BDCA2 monoclonal antibody, litifilimab (BIIB059), has shown significant efficacy in Phase II clinical trials, particularly in reducing skin disease activity in patients with Cutaneous Lupus Erythematosus (CLE) and joint inflammation in SLE.[15][16][17]

Psoriasis

Psoriasis is a chronic inflammatory skin condition where pDCs have been identified as a key initiator.[3][5] They infiltrate pre-psoriatic skin and, upon activation, produce IFN-α, which triggers the downstream activation of myeloid DCs and T cells that drive lesion development.[5][18]

-

Therapeutic Rationale: Blocking pDC-derived IFN-α can prevent the initiation and maintenance of psoriatic skin lesions.[2][3]

-

Preclinical Evidence: In vivo treatment with an anti-BDCA2 antibody was shown to inhibit pDC-derived IFN-α production and improve skin disease in a human psoriatic xenograft model.[2][5]

Systemic Sclerosis (SSc)

SSc is a complex disease characterized by fibrosis and inflammation of the skin and internal organs.[11] An elevated IFN signature is a feature of severe disease, often preceding the onset of fibrosis.[4] pDCs are found in the affected skin of SSc patients and are believed to contribute to both inflammation and the fibrotic process.[4][11]

-

Therapeutic Rationale: Attenuating pDC function through BDCA2 targeting can suppress both the inflammatory and fibrotic responses driven by these cells.[4][19]

-

Preclinical Evidence: In xenotransplant mouse models, targeting human pDCs with a BDCA2 antibody suppressed skin inflammation and ameliorated bleomycin-induced fibrosis.[4][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on BDCA2.

Table 1: Cellular Phenotypes in Autoimmune Disease

| Disease | Finding | Value (Patients) | Value (Healthy Controls) | Reference |

|---|---|---|---|---|

| Multiple Sclerosis | % of Lin(-), BDCA-2(+) pDCs in MNCs | 0.08 ± 0.02% | 0.24 ± 0.02% | [20] |

| Psoriasis | % of BDCA2+ cells in dermal infiltrate | 2.3% - 16.9% (Mean: 8.0%) | Not Applicable |[18] |

Table 2: Clinical Trial Efficacy of Litifilimab (Anti-BDCA2 mAb) in Cutaneous Lupus (Phase II)

| Treatment Group (Dose) | Endpoint | Change from Baseline (LSM) | Placebo-Adjusted Difference | Reference |

|---|---|---|---|---|

| Litifilimab (50 mg) | % Change in CLASI-A at Week 16 | -38.8% | -24.3 percentage points | [21] |

| Litifilimab (150 mg) | % Change in CLASI-A at Week 16 | -47.9% | -33.4 percentage points | [21] |

| Litifilimab (450 mg) | % Change in CLASI-A at Week 16 | -42.5% | -28.0 percentage points | [21] |

CLASI-A: Cutaneous Lupus Erythematosus Disease Area and Severity Index-Activity. LSM: Least-Squares Mean.

Table 3: In Vitro Functional Data of Anti-BDCA2 Antibodies

| Antibody | Assay | Endpoint | Value | Reference |

|---|---|---|---|---|

| 24F4A | IFNα Inhibition (CpG-A Stim) | IC₅₀ | ~0.01 µg/ml | [2] |

| 24F4A | BDCA2 Internalization | EC₅₀ | ~0.01 µg/ml |[2] |

Key Experimental Protocols

Studying the BDCA2 pathway requires a range of cellular and molecular techniques. Detailed below are foundational protocols.

Flow Cytometry: pDC Identification and BDCA2 Surface Expression

This protocol is used to quantify pDCs in a mixed cell population (e.g., peripheral blood mononuclear cells - PBMCs) and measure the level of BDCA2 on their surface, which is critical for assessing receptor internalization after antibody treatment.[2]

Methodology:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

-

Staining: Resuspend cells in staining buffer. Add a cocktail of fluorescently-labeled antibodies. A typical panel includes:

-

Lineage markers (CD3, CD14, CD19, CD20, CD56) to exclude T cells, monocytes, B cells, and NK cells.

-

pDC markers: anti-CD123 and anti-BDCA2 (CD303).[2]

-

Viability dye to exclude dead cells.

-

-

Incubation: Incubate cells for 20-30 minutes at 4°C, protected from light.

-

Washing: Wash cells to remove unbound antibodies.

-

Acquisition: Acquire data on a flow cytometer.

-

Analysis: Gate on live, single cells, then on the Lineage-negative population. Within this gate, identify pDCs as CD123+ and BDCA2+ cells. The mean fluorescence intensity (MFI) of the BDCA2 signal indicates expression level.

ELISA: Measurement of Type I Interferon Production

An Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying secreted IFN-α in cell culture supernatants following pDC stimulation.

Methodology:

-

Cell Culture: Culture isolated pDCs or whole PBMCs with a TLR9 agonist (e.g., CpG-A) in the presence or absence of an anti-BDCA2 antibody for 16-24 hours.[2]

-

Collect Supernatant: Centrifuge the culture plate and collect the cell-free supernatant.

-

ELISA Protocol:

-

Coat Plate: Coat a 96-well plate with IFN-α capture antibody overnight.

-

Wash & Block: Wash the plate and block with a blocking buffer (e.g., BSA in PBS) for 1-2 hours.

-

Add Samples: Add standards and experimental supernatants to the wells and incubate.

-

Wash & Detect: Wash the plate and add a biotinylated IFN-α detection antibody.

-

Add Enzyme: Wash again and add streptavidin-horseradish peroxidase (HRP).

-

Add Substrate: After a final wash, add a colorimetric HRP substrate (e.g., TMB). The color change is proportional to the amount of IFN-α.

-

Stop & Read: Stop the reaction with an acid solution and read the absorbance on a plate reader.

-

-

Quantification: Calculate IFN-α concentration in samples by interpolating from the standard curve.

References

- 1. BDCA2/FcɛRIγ Complex Signals through a Novel BCR-Like Pathway in Human Plasmacytoid Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti‐BDCA2 monoclonal antibody inhibits plasmacytoid dendritic cell activation through Fc‐dependent and Fc‐independent mechanisms | EMBO Molecular Medicine [link.springer.com]

- 3. What are BDCA2 modulators and how do they work? [synapse.patsnap.com]

- 4. Targeting human plasmacytoid dendritic cells through BDCA2 prevents skin inflammation and fibrosis in a novel xenotransplant mouse model of scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasmacytoid predendritic cells initiate psoriasis through interferon-α production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting antigens through blood dendritic cell antigen 2 (BDCA2) on plasmacytoid dendritic cells promotes immunologic tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. BDCA2/FcεRIγ Complex Signals through a Novel BCR-Like Pathway in Human Plasmacytoid Dendritic Cells | PLOS Biology [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. BDCA-2 signaling inhibits TLR-9-agonist-induced plasmacytoid dendritic cell activation and antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoclonal antibody targeting BDCA2 ameliorates skin lesions in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI - Monoclonal antibody targeting BDCA2 ameliorates skin lesions in systemic lupus erythematosus [jci.org]

- 15. researchgate.net [researchgate.net]

- 16. assaygenie.com [assaygenie.com]

- 17. medicalresearch.com [medicalresearch.com]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. Multiple sclerosis: reduced proportion of circulating plasmacytoid dendritic cells expressing BDCA-2 and BDCA-4 and reduced production of IL-6 and IL-10 in response to herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. BDCA2-Targeting Antibody May Be Effective for Cutaneous Lupus | MedPage Today [medpagetoday.com]

Role of BDCA2 in type I interferon production

An In-depth Technical Guide on the Role of BDCA2 in Type I Interferon Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blood Dendritic Cell Antigen 2 (BDCA2, also known as CD303 or CLEC4C) is a C-type lectin receptor exclusively expressed on the surface of human and non-human primate plasmacytoid dendritic cells (pDCs).[1][2][3] These cells are critical players in the innate immune system, renowned for their ability to produce vast quantities of type I interferons (IFN-I) in response to viral and bacterial nucleic acids.[3][4] This response is primarily mediated by endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9.[3] While essential for antiviral defense, dysregulated IFN-I production by pDCs is implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) and psoriasis.[1][5][6]

BDCA2 serves as a crucial negative regulator of this potent IFN-I response.[2] Ligation of BDCA2, for instance by monoclonal antibodies, potently inhibits TLR7- and TLR9-induced IFN-I production, making it an attractive therapeutic target for autoimmune and inflammatory diseases.[1][3][5][7] This guide provides a detailed overview of the BDCA2 signaling pathway, quantitative data on its inhibitory function, and the experimental protocols used to elucidate its role.

The BDCA2 Signaling Pathway: A BCR-Like Cascade

BDCA2 itself has a very short cytoplasmic tail with no intrinsic signaling motifs.[1] Instead, it forms a complex with the transmembrane adapter FcεRIγ, which contains an immunoreceptor tyrosine-based activation motif (ITAM).[2][8][9] Engagement of BDCA2 by a ligand or cross-linking antibody initiates a signaling cascade analogous to that of the B cell receptor (BCR).[1][8][10]

The key steps are as follows:

-

Receptor Cross-linking: Ligation of BDCA2 leads to the phosphorylation of the two tyrosine residues within the FcεRIγ ITAM by Src family protein tyrosine kinases (PTKs).[7][8]

-

Syk Recruitment and Activation: The phosphorylated ITAM serves as a docking site for the spleen tyrosine kinase (Syk), which is subsequently activated.[1][8][11] The activation of Syk is a critical event in the BDCA2 signaling pathway.[12][13]

-

Downstream Signal Propagation: Activated Syk phosphorylates and activates a series of downstream signaling molecules, including Bruton's tyrosine kinase (Btk) and phospholipase Cγ2 (PLCγ2).[1][10] The pathway also involves the adapter protein BLNK (B-cell linker protein).[8][9]

-

Calcium Mobilization: Activation of PLCγ2 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in this signaling pathway.[1][7]

-

Inhibition of IFN-I Production: This entire signaling cascade ultimately interferes with the TLR7/9 signaling pathway, potently suppressing the transcription and production of type I interferons.[2][8][10] The cross-linking of BDCA2 has been shown to inhibit the nuclear translocation of IFN regulatory factor 7 (IRF-7), a master regulator of IFN-I production.[14]

Quantitative Analysis of BDCA2-Mediated Inhibition

Ligation of BDCA2 with monoclonal antibodies results in a potent, dose-dependent inhibition of TLR-induced IFN-I production. Several studies have quantified this effect, providing valuable data for therapeutic development.

| Parameter | Experimental System | TLR Ligand | Inhibitor | Value | Reference |

| IFN-α Inhibition (IC50) | Whole blood from healthy donors | CpG-A (TLR9) | 24F4A (anti-BDCA2 mAb) | 0.06 µg/mL | [15] |

| IFN-α Inhibition (IC50) | PBMCs from SLE patients | CpG-A (TLR9) | 24F4A (anti-BDCA2 mAb) | ~0.06 µg/mL | [15] |

| BDCA2 Internalization (EC50) | pDCs from healthy donors | - | 24F4A (anti-BDCA2 mAb) | 0.017 µg/mL | [15] |

| IFN-α Inhibition | Purified pDCs | CpG ODN 2216 (TLR9) | Anti-BDCA2 mAb | 96% reduction at 4h | [8] |

| IFN-α Inhibition | PBMCs (Healthy & SLE) | SLE-IIF or HSV-1 | Anti-BDCA-2 mAb | 81-98% inhibition | [16] |

| IFN-α Production | pDCs from B6.BDCA2 mice | CpG-A (TLR9) | Anti-BDCA2 (AC144) | Significant dose-dependent inhibition | [17] |

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values represent the concentration of antibody required to achieve 50% of the maximum inhibition or effect.

Key Experimental Protocols

Understanding the function of BDCA2 relies on specific in vitro and in vivo experimental models. Below are detailed methodologies for core experiments.

Protocol 1: In Vitro BDCA2 Cross-linking and Inhibition of IFN-α Production

This protocol is used to assess the inhibitory capacity of an anti-BDCA2 antibody on TLR-stimulated pDCs.

1. Cell Preparation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of healthy donors or SLE patients using Ficoll-Paque density gradient centrifugation.[1]

-

Alternatively, pDCs can be purified from PBMCs by magnetic-activated cell sorting (MACS) using anti-BDCA-4 microbeads, followed by flow cytometry sorting for a CD4+CD11c−CD3−CD14−CD16−CD19−CD56− population.[8]

2. BDCA2 Ligation and TLR Stimulation:

-

Plate the prepared cells (e.g., 5 x 104 purified pDCs or PBMCs in 100 µL culture medium) in a 96-well plate.[8]

-

Add varying concentrations of the anti-BDCA2 monoclonal antibody (e.g., 24F4A, AC144) or an isotype control antibody.[1][17]

-

Incubate for 30-60 minutes at 37°C to allow antibody binding.[8]

-

Add a TLR ligand to stimulate IFN-I production. Common ligands include:

-

Incubate the cells for 20-24 hours at 37°C in a 5% CO2 incubator.[17]

3. Measurement of IFN-α:

-

After incubation, centrifuge the plates and collect the culture supernatants.

-

Quantify the concentration of IFN-α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[3]

Protocol 2: Analysis of Intracellular Signaling Events

This protocol outlines the methods to detect the phosphorylation of key signaling molecules following BDCA2 ligation.

1. Cell Stimulation and Lysis:

-

Use purified pDCs or a pDC-like cell line (e.g., GEN2.2).[12]

-

Stimulate cells by cross-linking BDCA2 with a primary anti-BDCA2 mAb followed by a secondary F(ab')2 anti-mouse IgG antibody for various time points (e.g., 2, 5, 10 minutes).[7][18]

-

Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

2. Western Blotting:

-

Separate cell lysates by SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of signaling proteins (e.g., anti-phospho-Syk (Y525/526), anti-phospho-PLCγ2).[3][8]

-

Use antibodies against the total forms of these proteins as loading controls.

-

Detect bound antibodies using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence detection system.

3. Flow Cytometry (Phospho-flow):

-

Stimulate pDCs as described above.

-

Fix and permeabilize the cells using appropriate buffers (e.g., Cytofix/Cytoperm).

-

Stain the cells with fluorescently-conjugated antibodies against phosphorylated proteins (e.g., phospho-Syk (Y525/526)).[18]

-

Analyze the cells on a flow cytometer to quantify the level of protein phosphorylation on a single-cell basis.[12]

Conclusion and Therapeutic Implications

BDCA2 is a potent negative regulator of type I interferon production in plasmacytoid dendritic cells.[2][7] Its engagement triggers an ITAM-dependent, BCR-like signaling cascade that effectively shuts down TLR7- and TLR9-mediated IFN-I synthesis.[1][8] The ability to potently and specifically inhibit pDC function without causing cell depletion presents a unique therapeutic strategy.[1] Monoclonal antibodies targeting BDCA2 have shown promise in preclinical models and clinical trials for SLE, demonstrating a reduction in the IFN signature in both blood and skin lesions.[19][20] The detailed understanding of the BDCA2 pathway and the robust methodologies developed to study its function are crucial for the continued development of novel therapies for a range of IFN-I-driven autoimmune diseases.[5][6]

References

- 1. Anti‐BDCA2 monoclonal antibody inhibits plasmacytoid dendritic cell activation through Fc‐dependent and Fc‐independent mechanisms | EMBO Molecular Medicine [link.springer.com]

- 2. BDCA2/FcεRIγ Complex Signals through a Novel BCR-Like Pathway in Human Plasmacytoid Dendritic Cells | PLOS Biology [journals.plos.org]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. What are BDCA2 modulators and how do they work? [synapse.patsnap.com]

- 6. What are BDCA2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. BDCA-2, a Novel Plasmacytoid Dendritic Cell–specific Type II C-type Lectin, Mediates Antigen Capture and Is a Potent Inhibitor of Interferon α/β Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BDCA2/FcɛRIγ Complex Signals through a Novel BCR-Like Pathway in Human Plasmacytoid Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cross Talk between Inhibitory Immunoreceptor Tyrosine-Based Activation Motif-Signaling and Toll-Like Receptor Pathways in Macrophages and Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual Role of the Tyrosine Kinase Syk in Regulation of Toll-Like Receptor Signaling in Plasmacytoid Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Receptor Cross-Linking on Human Plasmacytoid Dendritic Cells Leads to the Regulation of IFN-α Production1 | Semantic Scholar [semanticscholar.org]

- 15. Anti-BDCA2 monoclonal antibody inhibits plasmacytoid dendritic cell activation through Fc-dependent and Fc-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expression of the markers BDCA-2 and BDCA-4 and production of interferon-alpha by plasmacytoid dendritic cells in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting antigens through blood dendritic cell antigen 2 (BDCA2) on plasmacytoid dendritic cells promotes immunologic tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dual Role of the Tyrosine Kinase Syk in Regulation of Toll-Like Receptor Signaling in Plasmacytoid Dendritic Cells | PLOS One [journals.plos.org]

- 19. Targeting human plasmacytoid dendritic cells through BDCA2 prevents skin inflammation and fibrosis in a novel xenotransplant mouse model of scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Monoclonal antibody targeting BDCA2 ameliorates skin lesions in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of BDCA2: A Key Regulator of Plasmacytoid Dendritic Cell Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Blood Dendritic Cell Antigen 2 (BDCA2), also known as CD303 or C-type lectin domain family 4 member C (CLEC4C), is a type II C-type lectin receptor exclusively expressed on the surface of plasmacytoid dendritic cells (pDCs).[1][2][3] Since its discovery, BDCA2 has emerged as a critical regulator of pDC function, particularly in modulating the production of type I interferons (IFN-I), which are potent antiviral cytokines that also play a significant role in the pathogenesis of autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, characterization, and signaling pathways of BDCA2, along with detailed experimental protocols for its study, aimed at researchers, scientists, and professionals involved in drug development.

Discovery and Molecular Cloning

BDCA2 was first identified through the generation of monoclonal antibodies that specifically recognized a surface antigen on a subset of human dendritic cells.[4] Molecular cloning revealed that BDCA2 is a novel type II C-type lectin.[5][6] The full-length cDNA of BDCA2 consists of a 642 base pair open reading frame, which encodes a 213 amino acid polypeptide with a predicted molecular mass of approximately 25 kDa.[7] Structurally, BDCA2 has a short N-terminal cytoplasmic domain, a transmembrane region, and a C-terminal extracellular domain containing a single C-type carbohydrate-recognition domain (CRD).[1][2]

Cellular Expression and Function

BDCA2 is a highly specific marker for pDCs in humans and non-human primates.[1][2] Its expression is restricted to pDCs in peripheral blood, bone marrow, and lymphoid tissues.[1] This exclusivity makes BDCA2 an invaluable tool for the identification and isolation of pDCs.

The primary function of BDCA2 is the negative regulation of IFN-I production by pDCs.[2][5][6] Ligation of BDCA2 by antibodies or natural ligands potently inhibits the secretion of IFN-α and other pro-inflammatory cytokines in response to stimulation of Toll-like receptor 7 (TLR7) and TLR9.[1][2] This inhibitory function has positioned BDCA2 as a promising therapeutic target for autoimmune diseases characterized by an overproduction of IFN-I, such as systemic lupus erythematosus (SLE).[1][2]

Ligand Binding

The natural ligands for BDCA2 are glycans. Specifically, BDCA2 has been shown to bind to galactose-terminated bi-antennary N-glycans.[8] Endogenous glycoproteins that carry these glycans and have been identified as BDCA2 ligands include immunoglobulins (IgG, IgA, and IgM) and α2-macroglobulin. Heparin has also been identified as a ligand for BDCA2, and this interaction also leads to the inhibition of IFN-α production.[9]

Quantitative Data on BDCA2-Mediated Inhibition

The inhibitory capacity of BDCA2 ligation on IFN-α production has been quantified in various studies. The following tables summarize key quantitative data from studies using anti-BDCA2 monoclonal antibodies.

| Antibody Clone | Cell Type | Stimulant | IC50 of IFN-α Inhibition | Reference |

| 24F4A | Human Whole Blood | CpG-A | ~0.017 µg/mL | [10] |

| 24F4A | Human PBMCs (Healthy) | CpG-A | Variable | [11] |

| 24F4A | Human PBMCs (SLE patients) | CpG-A | Variable | [11] |

| AC144 | Human pDCs | CpG-A | Dose-dependent inhibition | [2] |

| Parameter | Value | Reference |

| Sequence identity with murine ortholog | 50.7% | [5][12] |

| Molecular mass of polypeptide | ~25 kDa | [7] |

| Affinity (KD) of humanized anti-BDCA2 mAb (CBS004) | <10 pM | [13] |

BDCA2 Signaling Pathway

BDCA2 itself has a very short cytoplasmic tail with no known signaling motifs.[1][2] Instead, it forms a signaling complex with the Fc receptor gamma chain (FcεRIγ), an adapter protein that contains an immunoreceptor tyrosine-based activation motif (ITAM).[2][14][15]

Upon ligation and cross-linking of BDCA2, the ITAM of FcεRIγ becomes phosphorylated. This recruits and activates the spleen tyrosine kinase (Syk).[2][14][16] Activated Syk then phosphorylates and activates downstream signaling molecules, including Bruton's tyrosine kinase (BTK) and phospholipase C gamma 2 (PLCγ2).[2][11] Activation of PLCγ2 leads to the mobilization of intracellular calcium.[2][14] This signaling cascade ultimately interferes with the TLR7/9 signaling pathways, leading to the inhibition of IFN-I gene transcription and protein secretion.[1][2]

Experimental Protocols

Identification of Plasmacytoid Dendritic Cells by Flow Cytometry

This protocol describes the identification of human pDCs from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated by Ficoll-Paque density gradient centrifugation.

-

FACS Buffer: Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS) and 2 mM EDTA.

-

Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™ from BioLegend).

-

Fluorochrome-conjugated monoclonal antibodies:

-

Lineage cocktail (CD3, CD14, CD16, CD19, CD20, CD56)-FITC

-

HLA-DR-PerCP

-

CD123-PE

-

BDCA2 (CD303)-APC (Clone: AC144)

-

-

Viability dye (e.g., 7-AAD or DAPI).

Procedure:

-

Resuspend 1 x 10^6 PBMCs in 100 µL of FACS buffer.

-

Add Fc Receptor Blocking Reagent and incubate for 10 minutes at 4°C.

-

Add the antibody cocktail to the cell suspension.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of FACS buffer by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of FACS buffer containing a viability dye.

-

Acquire the samples on a flow cytometer.

Gating Strategy:

-

Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

-

Gate on live cells based on the viability dye staining.

-

Gate on lineage-negative (Lin-) cells.

-

From the Lin- population, gate on HLA-DR+ cells.

-

From the Lin-HLA-DR+ population, identify pDCs as CD123+ and BDCA2+.

Co-immunoprecipitation of BDCA2 and FcεRIγ

This protocol is for demonstrating the physical association between BDCA2 and FcεRIγ in pDCs.

Materials:

-

Isolated human pDCs (minimum 5 x 10^6 cells).

-

Lysis Buffer: 1% Triton X-100, 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.

-

Anti-BDCA2 antibody (Clone: AC144) or isotype control IgG.

-

Protein A/G magnetic beads.

-

Wash Buffer: Lysis buffer with 0.1% Triton X-100.

-

SDS-PAGE sample buffer.

-

Anti-FcεRIγ antibody for Western blotting.

Procedure:

-

Lyse the pDCs in ice-cold lysis buffer for 30 minutes on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-BDCA2 antibody or isotype control overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for 2 hours at 4°C.

-

Wash the beads three times with ice-cold wash buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer for 5 minutes.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-FcεRIγ antibody.

Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration in pDCs following BDCA2 cross-linking.

Materials:

-

Isolated human pDCs.

-

Calcium-free HBSS.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Probenecid.

-

Anti-BDCA2 antibody (Clone: AC144).

-

Goat anti-mouse IgG secondary antibody.

-

Ionomycin (B1663694) (positive control).

Procedure:

-

Resuspend pDCs in HBSS containing 1 µM Fluo-4 AM, 0.02% Pluronic F-127, and 1 mM probenecid.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells and resuspend in HBSS with 1 mM probenecid.

-

Acquire a baseline fluorescence reading on a plate reader or flow cytometer.

-

Add anti-BDCA2 antibody and incubate for 15 minutes.

-

Add goat anti-mouse IgG secondary antibody to cross-link the primary antibody and immediately begin recording fluorescence intensity over time.

-

Add ionomycin at the end of the experiment as a positive control to determine the maximal calcium influx.

IFN-α Inhibition Assay

This protocol quantifies the inhibition of TLR9-induced IFN-α production by pDCs following BDCA2 ligation.

Materials:

-

Isolated human pDCs.

-

RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

-

CpG-A oligodeoxynucleotide (TLR9 agonist).

-

Anti-BDCA2 antibody (Clone: AC144) or isotype control IgG.

-

Human IFN-α ELISA kit.

Procedure:

-

Plate pDCs at a density of 1 x 10^5 cells/well in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of anti-BDCA2 antibody or isotype control for 1 hour at 37°C.

-

Stimulate the cells with CpG-A (e.g., 1 µM) for 18-24 hours at 37°C.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IFN-α in the supernatants using a human IFN-α ELISA kit according to the manufacturer's instructions.

Conclusion and Future Directions

BDCA2 is a key inhibitory receptor on pDCs that plays a crucial role in regulating innate immunity. Its specific expression on pDCs and its ability to potently suppress type I interferon production make it an attractive target for the development of therapeutics for autoimmune diseases. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the biology of BDCA2 and its role in health and disease. Future research will likely focus on the development of novel BDCA2-targeting therapies, including antibody-drug conjugates, and a deeper understanding of its natural ligands and their role in immune homeostasis.

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. Anti‐BDCA2 monoclonal antibody inhibits plasmacytoid dendritic cell activation through Fc‐dependent and Fc‐independent mechanisms | EMBO Molecular Medicine [link.springer.com]

- 3. Plasmacytoid dendritic cells: from specific surface markers to specific cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BDCA-2, BDCA-3, and BDCA-4: three markers for distinct subsets of dendritic cells in human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BDCA-2, a novel plasmacytoid dendritic cell-specific type II C-type lectin, mediates antigen capture and is a potent inhibitor of interferon alpha/beta induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] BDCA-2, a Novel Plasmacytoid Dendritic Cell–specific Type II C-type Lectin, Mediates Antigen Capture and Is a Potent Inhibitor of Interferon α/β Induction | Semantic Scholar [semanticscholar.org]

- 7. Immunophenotyping of Human Dendritic Cell Population [bdbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]

- 10. file.elabscience.com [file.elabscience.com]

- 11. Anti-BDCA2 monoclonal antibody inhibits plasmacytoid dendritic cell activation through Fc-dependent and Fc-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rndsystems.com [rndsystems.com]

- 13. Immunophenotyping of Human Dendritic Cell Population [bdbiosciences.com]

- 14. BDCA2/FcεRIγ Complex Signals through a Novel BCR-Like Pathway in Human Plasmacytoid Dendritic Cells | PLOS Biology [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Distribution and Function of BDCA2 (CLEC4C) in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Blood Dendritic Cell Antigen 2 (BDCA2), also known as C-type Lectin Domain Family 4 Member C (CLEC4C) or CD303. This document summarizes its expression profile across various human tissues and immune cell subsets, details its signaling pathway, and provides established experimental protocols for its detection and quantification.

Introduction

BDCA2 (CLEC4C) is a type II transmembrane C-type lectin that serves as a highly specific marker for human plasmacytoid dendritic cells (pDCs).[1][2] These cells are key players in the innate immune system, responsible for producing large amounts of type I interferons (IFN-α/β) in response to viral infections. BDCA2 plays a crucial role in modulating this response, making it a significant target for research in immunology and drug development, particularly in the context of autoimmune diseases like systemic lupus erythematosus (SLE) where pDC dysregulation is implicated.[3][4]

Gene and Protein Expression of BDCA2 (CLEC4C)

The expression of CLEC4C is highly specific, with the protein being predominantly found on the surface of pDCs. This section details the quantitative expression of both the gene and the protein across a range of human tissues and within specific immune cell populations.

mRNA Expression in Human Tissues

Analysis of transcriptomic data from the Genotype-Tissue Expression (GTEx) project reveals that CLEC4C mRNA expression is highest in lymphoid tissues, consistent with the localization of pDCs.

| Tissue | Median RPKM |

| Spleen | 0.9 |

| Lymph Node | 1.5 |

| Other tissues | Low to negligible expression |

Table 1: CLEC4C mRNA Expression in Human Tissues. Data is based on RNA sequencing and presented as Reads Per Kilobase of transcript, per Million mapped reads (RPKM).[5] Tissues not listed show minimal to no expression.

Protein Expression in Human Tissues and Cells

Immunohistochemical data from the Human Protein Atlas corroborates the mRNA findings, showing that BDCA2 protein is most abundant in immune cells, with cytoplasmic expression observed in most tissues where it is present.[6]

| Tissue/Cell Type | Staining Intensity | Location |

| Lymphoid Tissues | ||

| Lymph Node | High | Germinal and interfollicular regions |

| Spleen | Medium | White pulp |

| Tonsil | High | Interfollicular areas |

| Bone Marrow | Medium | Scattered pDCs |

| Other Tissues | ||

| Skin | Low | Scattered dermal dendritic cells |

| Thymus | Low | Medulla |

Table 2: BDCA2 Protein Expression in Human Tissues. Staining intensity is a qualitative assessment based on immunohistochemistry.

Within the immune system, BDCA2 expression is highly restricted to pDCs.

| Immune Cell Subset | Expression Level |

| Plasmacytoid Dendritic Cells (pDCs) | High |

| Myeloid Dendritic Cells (mDCs) | Negative |

| Monocytes | Negative |

| B Cells | Negative |

| T Cells | Negative |

| NK Cells | Negative |

Table 3: BDCA2 Expression in Human Peripheral Blood Mononuclear Cell (PBMC) Subsets. Expression levels are determined by flow cytometry.

The BDCA2 Signaling Pathway

Engagement of BDCA2 by its ligands, such as asialo-galactosyl-oligosaccharides, or by antibody cross-linking, initiates a signaling cascade that potently inhibits the production of type I interferons by pDCs in response to Toll-like receptor (TLR) stimulation.[7][8] This pathway is unique in that BDCA2 itself lacks an intrinsic signaling motif and instead associates with the Fc receptor gamma chain (FcεRIγ) to transduce signals.[7][9]

The signaling cascade resembles that of the B cell receptor (BCR) and involves the activation of Src family kinases, followed by the phosphorylation of the tyrosine kinase Syk.[4][8] This leads to the activation of phospholipase C gamma 2 (PLCγ2) and a subsequent increase in intracellular calcium levels.[4][8] The culmination of this pathway is the potent suppression of TLR7- and TLR9-mediated IFN-α/β production.[8]

Caption: BDCA2 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the detection and quantification of BDCA2 expression.

Immunohistochemistry (IHC) for BDCA2 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is adapted from methodologies used to identify pDCs in tissue sections.[1]

Reagents and Materials:

-

FFPE tissue sections (4-5 µm)

-

Xylene and ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Primary antibody: Anti-human CD303 (BDCA-2), clone AC144

-

Polymer-based detection system (e.g., HRP-polymer)

-

Chromogen (e.g., DAB)

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a steamer or water bath at 95-100°C for 20-30 minutes in citrate buffer.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Rinse with wash buffer (e.g., PBS or TBS).

-

Incubate with the primary antibody (diluted according to manufacturer's instructions) for 60 minutes at room temperature.

-

Rinse with wash buffer.

-

Incubate with the HRP-polymer secondary antibody for 30 minutes.

-

Rinse with wash buffer.

-

-

Visualization and Counterstaining:

-

Apply DAB chromogen and incubate until desired stain intensity develops.

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear with xylene.

-

Coverslip with mounting medium.

-

Flow Cytometry for BDCA2 on Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the surface staining of BDCA2 on human PBMCs.[10][11]

Reagents and Materials:

-

Freshly isolated human PBMCs

-

FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fc receptor blocking reagent

-

Fluorochrome-conjugated antibodies:

-

Anti-human CD303 (BDCA-2)-PE (clone AC144)

-

Anti-human CD123-APC

-

Viability dye (e.g., Propidium Iodide or DAPI)

-

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Adjust PBMC concentration to 1 x 107 cells/mL in FACS buffer.

-

-

Staining:

-

Add 100 µL of cell suspension to a FACS tube.

-

Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

-

Add the anti-CD303 and anti-CD123 antibodies at the recommended dilutions.

-

Incubate for 20-30 minutes in the dark at 4°C.

-

Wash cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant.

-

-

Analysis:

-

Resuspend the cell pellet in 300-500 µL of FACS buffer.

-

Add the viability dye just before analysis.

-

Acquire events on a flow cytometer. Gate on viable, single cells, and then identify the pDC population as CD123+BDCA2+.

-

References

- 1. ihc.testcatalog.org [ihc.testcatalog.org]

- 2. CLEC4C - Wikipedia [en.wikipedia.org]

- 3. BDCA-2 signaling inhibits TLR-9-agonist-induced plasmacytoid dendritic cell activation and antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. CLEC4C C-type lectin domain family 4 member C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. CLEC4C protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. BDCA2/FcεRIγ Complex Signals through a Novel BCR-Like Pathway in Human Plasmacytoid Dendritic Cells | PLOS Biology [journals.plos.org]

- 8. rupress.org [rupress.org]

- 9. deepdyve.com [deepdyve.com]

- 10. ulab360.com [ulab360.com]

- 11. BV421 Mouse Anti-Human BDCA-2 (CD303) [bdbiosciences.com]

The Core Mechanism of BDCA2-Mediated Immune Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blood Dendritic Cell Antigen 2 (BDCA2, also known as CD303 or CLEC4C) is a C-type lectin receptor exclusively expressed on human plasmacytoid dendritic cells (pDCs). As the primary producers of type I interferons (IFN-I) in response to viral infections, pDCs are critical players in the innate immune system. However, their dysregulation is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE). BDCA2 acts as a potent negative regulator of pDC function. Ligation of BDCA2 by antibodies or potential endogenous ligands initiates a signaling cascade that potently inhibits the production of IFN-I and other pro-inflammatory cytokines induced by Toll-like receptor (TLR) 7 and TLR9 activation. This technical guide provides an in-depth overview of the BDCA2-mediated immune modulation mechanism, detailing the signaling pathway, key molecular players, and comprehensive experimental protocols for its investigation.

The BDCA2 Signaling Complex and Pathway

BDCA2 itself possesses a very short cytoplasmic tail with no known signaling motifs.[1] Instead, it forms a crucial signaling complex with the transmembrane adapter protein Fc epsilon receptor I gamma chain (FcεRIγ).[1][2] FcεRIγ contains an immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic domain, which is essential for initiating the downstream signaling cascade.[1]

Upon cross-linking of BDCA2, typically achieved experimentally with monoclonal antibodies, the associated FcεRIγ ITAM motif becomes phosphorylated by Src-family protein tyrosine kinases (PTKs). This phosphorylation event creates a docking site for Spleen Tyrosine Kinase (Syk), which is subsequently recruited and activated.[1][3]

Activated Syk then phosphorylates and activates a series of downstream signaling molecules in a pathway that bears a striking resemblance to the B cell receptor (BCR) signaling cascade.[2][4] Key components of this pathway include:

-

Bruton's tyrosine kinase (BTK) and the adaptor protein B-cell linker (BLNK) .[3]

-

Phospholipase C gamma 2 (PLCγ2) , which is activated following the phosphorylation cascade.[1][3]

Activation of PLCγ2 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a measurable calcium flux, a hallmark of BDCA2 signaling.[1][3]

The culmination of this signaling pathway is the potent inhibition of TLR7 and TLR9-mediated production of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines like IL-6.[5] Interestingly, the production of certain chemokines, such as CXCL10/IP-10, CCL3/MIP-1α, and CCL4/MIP-1β, is not affected by BDCA2 ligation.[4]

Another critical aspect of BDCA2-mediated modulation is the rapid internalization of the receptor-antibody complex upon ligation.[6] This internalization process is directly correlated with the inhibition of IFN-α production.[4][6]

Signaling Pathway Diagram

Caption: A diagram illustrating the BDCA2 signaling cascade in plasmacytoid dendritic cells.

Quantitative Data on BDCA2-Mediated Immune Modulation

The following tables summarize key quantitative data from studies investigating the effects of anti-BDCA2 monoclonal antibodies on pDC function.

Table 1: In Vitro Inhibition of IFN-α Production and BDCA2 Internalization by Anti-BDCA2 mAb (24F4A)

| Parameter | Cell Type/Condition | Value | Reference |

| IC50 of IFN-α Inhibition | Human whole blood stimulated with CpG-A | 0.06 µg/mL | [4][6] |

| EC50 of BDCA2 Internalization | pDCs in human whole blood | 0.017 µg/mL | [4][7] |

| Correlation (R²) of Internalization vs. IFN-α Inhibition | pDCs from healthy donors | 0.68 | [4][7] |

Table 2: Dose-Dependent Inhibition of TLR9-Induced IFN-α Production by Various Anti-BDCA2 mAbs

| Monoclonal Antibody | Isotype | IC50 of IFNα Inhibition (µg/mL) | Reference |

| 16A8 | IgG1 | 0.003 | [3] |

| 24F4 | IgG1 | 0.008 | [3] |

| 50B10 | IgG1 | 0.009 | [3] |

| 13H3 | IgG1 | 0.012 | [3] |

| 49H9 | IgG1 | 0.03 | [3] |

| AC144 | IgG1 | 0.66 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study BDCA2-mediated immune modulation.

Isolation of Human Plasmacytoid Dendritic Cells

High-purity, untouched human pDCs can be isolated from peripheral blood mononuclear cells (PBMCs) using immunomagnetic negative selection.

Materials:

-

Fresh human peripheral blood or leukapheresis product

-

Ficoll-Paque™ PLUS or other density gradient medium

-

EasySep™ Human Plasmacytoid DC Isolation Kit or similar

-

EasySep™ Magnet

-

Recommended medium: PBS containing 2% FBS and 1 mM EDTA

Procedure:

-

PBMC Preparation: Isolate PBMCs from whole blood by density gradient centrifugation.

-

Cell Suspension: Resuspend PBMCs at a concentration of 5 x 10⁷ cells/mL in the recommended medium.

-

Immunomagnetic Labeling:

-

Add the pDC isolation cocktail (containing antibodies against non-pDC surface markers) to the PBMC suspension. Incubate for 10 minutes at room temperature.

-

Add magnetic particles and incubate for an additional 10 minutes at room temperature.

-

-

Magnetic Separation:

-

Place the tube in the EasySep™ magnet for 5 minutes.

-

Pour off the enriched pDC suspension into a new tube. The magnetically labeled, non-pDC cells will remain attached to the side of the original tube.

-

-

Purity Assessment: The purity of the isolated pDCs (typically >90%) can be assessed by flow cytometry using antibodies against pDC markers such as CD123 and BDCA2/CD303.

BDCA2 Cross-Linking and Inhibition of IFN-α Production

This protocol describes the stimulation of pDCs with a TLR agonist in the presence of an anti-BDCA2 antibody to measure the inhibitory effect on IFN-α production.

Materials:

-

Isolated human pDCs

-

Complete RPMI medium

-

96-well round-bottom plates

-

Anti-BDCA2 monoclonal antibody (e.g., 24F4A or AC144) and corresponding isotype control antibody

-

TLR9 agonist (e.g., CpG-A, 1 µM) or TLR7 agonist (e.g., R848, 5 µM)

-

Human IFN-α ELISA kit

Procedure:

-

Cell Plating: Plate isolated pDCs at 1 x 10⁵ cells/well in a 96-well plate in complete RPMI medium.

-

Antibody Treatment: Add serial dilutions of the anti-BDCA2 antibody or isotype control to the wells. A typical concentration range is 0.001 to 10 µg/mL.

-

TLR Stimulation: Add the TLR agonist to the wells.

-

Incubation: Culture the cells for 16-24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatants.

-

IFN-α Measurement: Quantify the concentration of IFN-α in the supernatants using a human IFN-α ELISA kit according to the manufacturer's instructions.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying BDCA2-mediated inhibition of IFN-α.

Calcium Flux Assay

This protocol outlines the measurement of intracellular calcium mobilization in pDCs following BDCA2 cross-linking using flow cytometry.

Materials:

-

Isolated human pDCs

-

Cell Loading Medium (e.g., RPMI, 2% FCS, 25mM HEPES)

-

Indo-1 AM calcium indicator dye (1 mM stock in DMSO)

-

Anti-BDCA2 mAb and isotype control

-

Flow cytometer with UV laser

Procedure:

-

Cell Preparation: Resuspend 10-20 x 10⁶ pDCs in 1 mL of Cell Loading Medium.

-

Dye Loading: Add Indo-1 AM to a final concentration of 1.5 µM.

-

Incubation: Incubate the cells for 45 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with medium (e.g., DMEM with 2% FCS).

-

Resuspension: Gently resuspend the cells in Cell Loading Medium at 2.5 x 10⁶ cells/mL and store in the dark at room temperature.

-

Equilibration: Before analysis, dilute the cells to 1 x 10⁶/mL and allow them to equilibrate at 37°C for 30-60 minutes.

-

Flow Cytometry Analysis:

-

Acquire a baseline fluorescence reading of the Indo-1 loaded cells.

-

Add the anti-BDCA2 antibody or isotype control to the cell suspension while acquiring data.

-

Continue to record the fluorescence signal over time to measure the change in the ratio of calcium-bound to calcium-free Indo-1.

-

Western Blot for Phosphorylation of Syk and PLCγ2

This protocol provides a method for detecting the phosphorylation of key signaling molecules in the BDCA2 pathway.

Materials:

-

Isolated human pDCs

-

Anti-BDCA2 mAb and isotype control

-

Lysis buffer (e.g., Brij-NP-40 lysis buffer) containing phosphatase and protease inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 3% BSA in TBST)

-

Primary antibodies: anti-phospho-Syk (Y525/526), anti-Syk, anti-phospho-PLCγ2 (Y1217), anti-PLCγ2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Stimulation: Stimulate isolated pDCs with anti-BDCA2 mAb or isotype control for various time points (e.g., 0, 2, 5, 10 minutes).

-

Cell Lysis: Lyse the cells on ice with lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 3% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Syk) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against the total protein (e.g., anti-Syk) to confirm equal loading.

Conclusion and Future Directions

The BDCA2 receptor represents a key checkpoint in the regulation of pDC-mediated immunity. Its ability to potently suppress TLR-induced type I interferon production through a BCR-like signaling cascade makes it an attractive therapeutic target for autoimmune diseases characterized by an IFN signature, such as SLE. The development of humanized anti-BDCA2 monoclonal antibodies has shown promise in clinical trials by reducing skin inflammation and IFN responses.

Future research in this area will likely focus on elucidating the endogenous ligands for BDCA2, further dissecting the downstream signaling events that lead to the specific inhibition of the TLR pathway, and exploring the therapeutic potential of targeting BDCA2 in a wider range of inflammatory and autoimmune conditions. The experimental protocols detailed in this guide provide a robust framework for researchers and drug developers to further investigate the intricate mechanisms of BDCA2-mediated immune modulation.

References

- 1. Anti‐BDCA2 monoclonal antibody inhibits plasmacytoid dendritic cell activation through Fc‐dependent and Fc‐independent mechanisms | EMBO Molecular Medicine [link.springer.com]

- 2. BDCA2/FcεRIγ Complex Signals through a Novel BCR-Like Pathway in Human Plasmacytoid Dendritic Cells | PLOS Biology [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. BDCA2/FcɛRIγ Complex Signals through a Novel BCR-Like Pathway in Human Plasmacytoid Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TLR9/TLR7-triggered downregulation of BDCA2 expression on human plasmacytoid dendritic cells from healthy individuals and lupus patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-BDCA2 monoclonal antibody inhibits plasmacytoid dendritic cell activation through Fc-dependent and Fc-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

BDCA2: A Potential Biomarker and Therapeutic Target in Systemic Lupus Erythematosus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies and an overactivation of the immune system, leading to widespread inflammation and tissue damage. A key driver in SLE pathogenesis is the overproduction of type I interferons (IFN-I), particularly IFN-α, by plasmacytoid dendritic cells (pDCs). Blood Dendritic Cell Antigen 2 (BDCA2, also known as CD303 or CLEC4C) is a C-type lectin receptor exclusively expressed on the surface of pDCs. Emerging evidence strongly suggests that BDCA2 is not only a potential biomarker for monitoring disease activity in SLE but also a promising therapeutic target. This technical guide provides a comprehensive overview of the role of BDCA2 in SLE, including quantitative data on its expression, detailed experimental protocols for its analysis, and visualizations of its signaling pathways and pathophysiological context.

The Role of BDCA2 in SLE Pathogenesis

BDCA2 is a type II transmembrane C-type lectin that plays a crucial inhibitory role in pDC function.[1][2] In SLE, immune complexes containing self-DNA or self-RNA are taken up by pDCs and engage endosomal Toll-like receptors (TLR7 and TLR9), leading to massive production of IFN-α.[3][4] This "IFN signature" is a hallmark of active SLE and contributes to the activation of other immune cells, such as T cells and B cells, perpetuating the autoimmune cycle.[5][6]

BDCA2 functions as a negative regulator of this process. Ligation of BDCA2, for instance by a monoclonal antibody, triggers a signaling cascade that potently suppresses TLR-mediated IFN-I production.[2][3] This inhibitory function makes BDCA2 an attractive therapeutic target for mitigating the IFN-I-driven pathology in SLE.[5][7] Furthermore, studies have shown that the number of circulating BDCA2+ pDCs is reduced in SLE patients, and their expression levels can inversely correlate with disease activity, highlighting their potential as a disease biomarker.[8][9][10]

Quantitative Data on BDCA2 and IFN-α in SLE

Several studies have quantified the levels of BDCA2+ pDCs and IFN-α in SLE patients compared to healthy controls, as well as their correlation with disease activity indices like the Systemic Lupus Erythematosus Disease Activity Index (SLEDAI).

| Parameter | SLE Patients | Healthy Controls | Key Findings & References |

| Percentage of BDCA-2+ pDCs in PBMCs | 0.170% ± 0.158% | 0.369% ± 0.148% | Significantly reduced in SLE patients (p<0.05).[8][11] |

| Absolute number of BDCA-2+ pDCs | Decreased | Normal | The absolute number of BDCA-2+ pDCs is also decreased in SLE patients.[8] |

| Correlation of BDCA-2 Expression with SLEDAI | Inverse Correlation | N/A | BDCA2 expression on pDCs is inversely correlated with SLEDAI scores.[10][12] |

| Serum IFN-α Levels (Median) | 81.8 pg/mL (IQR 63.4-102.4) | 10.3 pg/mL (IQR 7.3-11.6) | Significantly higher in SLE patients (p<0.001).[13] |

| Serum IFN-α Levels (Median) | 189 fg/mL (IQR 38-1440) | N/A | Measured by ultrasensitive Simoa assay in a cohort of 313 SLE patients.[14][15] |

| Correlation of IFN-α with SLEDAI | Positive Correlation (rs = 0.60, p<0.01) | N/A | Serum IFN-α levels correlate with clinical activity index.[16] |

Signaling Pathways and Logical Relationships

BDCA2 Signaling Pathway

Upon ligation by an antibody, BDCA2 associates with the transmembrane adapter FcεRIγ, which contains an immunoreceptor tyrosine-based activation motif (ITAM).[3][17] This initiates a B-cell receptor (BCR)-like signaling cascade involving the recruitment and activation of spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (Btk).[4][18][19] Downstream, phospholipase C gamma 2 (PLCγ2) is activated, leading to calcium mobilization.[19] This signaling pathway ultimately results in the potent inhibition of TLR7 and TLR9-induced IFN-I gene transcription.[19][20]

Caption: BDCA2 signaling pathway inhibiting IFN-α production.

Pathophysiological Role of pDCs and BDCA2 in SLE

In SLE, circulating immune complexes containing nucleic acids are recognized by pDCs, leading to chronic IFN-α production. This IFN-α storm drives the autoimmune response. Targeting BDCA2 on these pDCs offers a specific mechanism to interrupt this cycle by preventing IFN-α secretion.

Caption: The central role of pDCs and BDCA2 in SLE pathogenesis.

Experimental Protocols

Flow Cytometry for BDCA2+ pDC Identification and Enumeration

This protocol describes the identification and quantification of circulating pDCs from peripheral blood using multi-color flow cytometry.

Objective: To determine the percentage and absolute count of BDCA2+ pDCs.

Materials:

-

Whole blood collected in EDTA tubes.

-

FACS Lysing Solution (e.g., BD FACS™ Lysing Solution).

-

Phosphate-Buffered Saline (PBS).

-

Fluorochrome-conjugated monoclonal antibodies:

-

Lineage cocktail (Anti-CD3, CD14, CD16, CD19, CD20, CD56) - e.g., FITC

-

Anti-HLA-DR - e.g., PerCP-Cy5.5

-

Anti-CD123 - e.g., PE

-

Anti-BDCA2 (CD303) - e.g., APC

-

-

Flow cytometer.

Procedure:

-

Cell Staining:

-

Add 100 µL of whole blood to a FACS tube.

-

Add the pre-titered panel of fluorochrome-conjugated antibodies.

-

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

-

-

Red Blood Cell Lysis:

-

Add 2 mL of 1X FACS Lysing Solution.

-

Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant completely.

-

-

Washing:

-

Resuspend the cell pellet in 2 mL of PBS.

-

Centrifuge at 300 x g for 5 minutes and aspirate the supernatant.

-

Resuspend the final cell pellet in 300-500 µL of PBS for acquisition.

-

-

Flow Cytometry Acquisition and Analysis:

-

Acquire the sample on a calibrated flow cytometer.

-

Gating Strategy:

-

Gate on the lymphocyte/monocyte population on the Forward Scatter (FSC) vs. Side Scatter (SSC) plot.

-

Gate on Lineage-negative (Lin-) cells.

-

From the Lin- population, gate on HLA-DR+ cells.

-

Within the Lin-HLA-DR+ gate, identify pDCs as CD123+ and BDCA2+.

-

-

Calculate the percentage of BDCA2+ pDCs within the total leukocyte population. For absolute counts, a dual-platform method using automated hematology analyzer leukocyte counts or a single-platform method with counting beads is required.[8][11]

-

Caption: Experimental workflow for BDCA2+ pDC analysis.

Measurement of Serum IFN-α

This protocol outlines the general steps for quantifying IFN-α in serum, a key downstream indicator of pDC activation.

Objective: To measure the concentration of IFN-α in serum samples.

Methods:

-